molecular formula C7H4F2N4 B8533957 5-(2,4-Difluoro-phenyl)-1H-tetrazole

5-(2,4-Difluoro-phenyl)-1H-tetrazole

Cat. No.: B8533957
M. Wt: 182.13 g/mol
InChI Key: SNLNVPGCRPKYBN-UHFFFAOYSA-N
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Description

5-(2,4-Difluoro-phenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a 2,4-difluorophenyl group. The tetrazole moiety is known for its high nitrogen content and aromatic stability, making it valuable in pharmaceuticals, agrochemicals, and energetic materials . The 2,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions, influencing the compound’s electronic properties, solubility, and reactivity. This structure is distinct from other aryl-tetrazoles due to the synergistic electronic effects of the difluoro substitution pattern, which may enhance thermal stability and acidity compared to mono-fluorinated analogs .

Properties

Molecular Formula

C7H4F2N4

Molecular Weight

182.13 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4F2N4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)

InChI Key

SNLNVPGCRPKYBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Properties :

  • 5-(2-Fluorophenyl)-1H-tetrazole (CAS 50907-19-2): The single fluorine atom at the ortho position provides moderate electron-withdrawing effects, leading to a lower acidity (pKa ~3.5–4.0) compared to the difluoro derivative. Its molecular weight is 164.14 g/mol .
  • 5-(4-Fluorophenyl)-1H-tetrazole (CAS 18039-42-4): The para-fluorine substitution results in less steric hindrance and slightly reduced electron withdrawal compared to the 2,4-difluoro analog. This compound exhibits a melting point of ~210–215°C .
  • 5-(4-Nitrophenyl)-1H-tetrazole (CAS 16687-60-8): The nitro group at the para position is strongly electron-withdrawing, significantly lowering the pKa (~2.8–3.2) and increasing thermal instability due to energetic nitro group decomposition .

Key Comparison :
The 2,4-difluoro substitution in the target compound balances electron withdrawal and steric effects, offering intermediate acidity (estimated pKa ~3.0–3.5) and enhanced thermal stability compared to nitro-substituted tetrazoles .

Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
5-(2,4-Difluoro-phenyl)-1H-tetrazole 182.13 ~190–195* Pharmaceuticals, Corrosion Inhibition
5-(2-Fluorophenyl)-1H-tetrazole 164.14 180–185 Intermediate in organic synthesis
5-(4-Methoxyphenyl)-1H-tetrazole 176.17 200–205 Corrosion inhibitor (efficiency ~85% in HCl)
5-(4-Nitrophenyl)-1H-tetrazole 191.15 220–225 (decomposes) Energetic materials

*Estimated based on analogous compounds.

Thermal Stability :

  • The difluoro derivative exhibits higher thermal stability (decomposition >250°C) compared to nitro-substituted tetrazoles (decomposition ~200°C) due to the absence of labile nitro groups .
  • Fluorine’s strong C–F bond contributes to resistance against oxidative degradation .
Functional Performance

Corrosion Inhibition :

  • 5-(4-Chlorophenyl)-1H-tetrazole (Cl-PT) achieves ~80% inhibition efficiency in 5.0 M HCl, while 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) reaches ~85% .
  • The target compound’s 2,4-difluoro substitution likely improves inhibition efficiency (>90% predicted) due to increased lipophilicity and adsorption on metal surfaces .

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